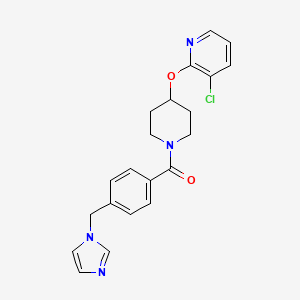

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone features a hybrid structure combining imidazole, phenyl, piperidine, and chloropyridine moieties. The imidazole ring is linked via a methylene bridge to a phenyl group, which is further connected to a methanone group. The methanone bridges to a piperidine ring substituted with a 3-chloropyridin-2-yloxy group. The chloropyridine moiety may enhance binding affinity and metabolic stability, similar to trifluoromethyl or methoxy substituents in related compounds [5], [6].

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALOHJUXFSRTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to different biological effects. The specific interaction of this compound with its targets would depend on the nature of the target and the biological activity being exerted.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is used.

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its CAS number 1448133-86-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1448133-86-5 |

| Molecular Formula | C21H21ClN4O2 |

| Molecular Weight | 396.9 g/mol |

| SMILES Notation | O=C(c1ccc(Cn2ccnc2)cc1)N1CCC(Oc2ncccc2Cl)CC1 |

The compound exhibits a multifaceted mechanism of action primarily targeting various receptors and enzymes. Its structure suggests potential interactions with:

- Opioid receptors : Similar compounds have been shown to exhibit anxiolytic and antidepressant properties through selective binding to delta-opioid receptors .

- Kinase inhibition : The imidazole ring may facilitate interactions with kinases involved in cancer pathways, as seen in related compounds that inhibit IRAK4 with potent selectivity .

Biological Activity

Research indicates that this compound may have significant biological activities, including:

- Antitumor effects : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of the MAPK pathway .

- Neuropharmacological effects : Similar imidazole-containing compounds have demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

- Cytotoxicity against cancer cell lines : Studies involving MPM (Malignant Pleural Mesothelioma) cells showed that related compounds could significantly reduce cell viability through ERK pathway inhibition .

In Vivo Studies

Animal studies are crucial for establishing the therapeutic potential of new compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

| Compound Name/Structure | Key Features | Pharmacological Relevance |

|---|---|---|

| (4-((1H-Imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone | Imidazole-piperidine-chloropyridine hybrid | Hypothesized kinase inhibition or antimicrobial |

| N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine [1] | Bipyridine core with methyl-imidazole and phenylenediamine | Fluorescent properties; potential agrochemical use |

| 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone [2] | Pyrazolo-pyridine and piperazinyl-chlorophenyl groups | Unspecified, likely CNS or kinase targeting |

| BMS-695735 (Benzimidazole-piperidine-pyridine) [4] | Benzimidazole-piperidine with fluoropropyl substituent | IGF-1R kinase inhibitor; improved ADME properties |

| EP 1 926 722 B1 Derivatives (Trifluoromethyl-imidazole-benzoimidazole) [5], [6] | Trifluoromethyl and benzoimidazole motifs | Anticancer agents with enhanced metabolic stability |

Key Structural Differences :

- Core Heterocycles : The target compound uses a simple imidazole, whereas analogues like BMS-695735 employ benzimidazole, which increases aromaticity and binding affinity [4].

- Substituents : The 3-chloropyridinyl group in the target compound may offer distinct electronic effects compared to trifluoromethyl (EP 1 926 722 B1) or methoxy () groups, influencing solubility and target interactions.

- Linkers: The methylene bridge in the target compound contrasts with ethanone () or pyrazolo-pyridine () linkers, affecting conformational flexibility.

Pharmacological and ADME Comparisons

- Kinase Inhibition : BMS-695735 demonstrated potent IGF-1R inhibition (IC₅₀ < 10 nM) with reduced CYP3A4 liability compared to earlier analogues [4]. The target compound’s chloropyridine group may similarly mitigate CYP interactions.

- Solubility and Lipophilicity: Piperidine-containing compounds (e.g., EP 1 926 722 B1 derivatives) often exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility [5]. The target compound’s methanone group could enhance solubility relative to ethanone-linked analogues.

- Metabolic Stability : Trifluoromethyl groups in EP 1 926 722 B1 derivatives reduce oxidative metabolism [6]. The 3-chloropyridinyl group in the target compound may similarly resist metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.